2-Methylbenzo[d]thiazol-6-amine
Overview
Description
2-Methylbenzo[d]thiazol-6-amine is a chemical compound with the molecular formula C8H8N2S . It is used in the field of chemistry as a heterocyclic building block .
Synthesis Analysis
The synthesis of 2-Methylbenzo[d]thiazol-6-amine involves several steps. One method involves the reaction of nitrosobenzene with an appropriate amine in glacial acetic acid and ethanol at 40°C . The reaction mixture is stirred overnight, then poured into ice water and filtered to afford the azobenzene crude product . This crude product is then dissolved in a mixture of ethanol and water, and ammonium chloride is added at room temperature . Zinc dust is gradually added, and the reaction mixture is stirred at room temperature overnight . The mixture is then diluted by adding ethyl acetate and washed with a 1M NaCl aqueous solution . The combined organic layer is dried over MgSO4, filtered, and concentrated on a rotary evaporator . The residue is purified by flash column chromatography to give the desired product .Molecular Structure Analysis
The molecular structure of 2-Methylbenzo[d]thiazol-6-amine consists of a benzothiazole ring with a methyl group at the 2nd position and an amine group at the 6th position . The average mass of the molecule is 164.227 Da .Chemical Reactions Analysis
2-Methylbenzo[d]thiazol-6-amine can undergo several chemical reactions. For instance, it can be used in the preparation of 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides .Physical And Chemical Properties Analysis
2-Methylbenzo[d]thiazol-6-amine is a white to light yellow crystal powder . It has a density of 1.3±0.1 g/cm3 . Its boiling point is 322.0±35.0 °C at 760 mmHg . The melting point is reported to be 137-139 °C .Scientific Research Applications
1. Salt and Co-Crystal Formation
Studies have shown that derivatives of benzo[d]thiazol-2-amine, such as 6-bromobenzo[d]thiazol-2-amine, play a significant role in binding with carboxylic acid derivatives, leading to the formation of anhydrous and hydrated multicomponent organic acid–base adducts. These adducts are characterized by X-ray diffraction analysis, infrared (IR), melting point, and elemental analysis, suggesting applications in crystallography and materials science (Jin et al., 2012).
2. Cocrystallization and Supramolecular Aspects
Cocrystallization of derivatives like 4-methylbenzo[d]thiazol-2-amine with various organic acids has been studied. These processes yield crystalline adducts, which are examined through X-ray diffraction, FT-IR, and elemental analysis, indicating their relevance in the study of molecular interactions and supramolecular chemistry (Zhang et al., 2021).
3. Catalytic Applications
Thiazolium carbene-based catalysts derived from vitamin B1, which may include benzo[d]thiazol-2-amine derivatives, have been used for the N-formylation and N-methylation of amines. These catalysts are effective in the synthesis of pharmaceuticals and natural products, operating under ambient conditions (Das et al., 2016).
4. Synthesis and Spectroscopic Characterization
The synthesis and characterization of novel thiophene-benzothiazole derivative compounds, including derivatives of 6-methylbenzo[d]thiazol-2-amine, have been conducted. This involves studying their electronic absorption behaviors, which is significant in the field of chemical analysis and material science (Ermiş & Durmuş, 2020).
5. Synthesis of Isoxazole Derivatives
Research on the synthesis of isoxazole derivatives of benzo[d]thiazol-2-amine compounds, such as 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, has been conducted. These compounds have shown potential in anti-cancer activities, indicating their importance in medicinal chemistry (Kumbhare et al., 2014).
6. Synthesis of 2-Amino-6-Arylbenzothiazoles
The synthesis of 2-amino-6-arylbenzothiazoles via Suzuki cross coupling reactions has been explored. These compounds have shown significant urease enzyme inhibition and nitric oxide scavenging activities, relevant in biochemical and pharmaceutical research (Gull et al., 2013).
7. Corrosion Inhibition Studies
Benzothiazole derivatives, including 2-methylbenzo[d]thiazol-6-amine, have been studied for their inhibitory effect on the corrosion of mild steel. This research, utilizing density functional theory (DFT), is vital in the field of materials science and corrosion engineering (Dehdab et al., 2015).
Safety And Hazards
The safety data for 2-Methylbenzo[d]thiazol-6-amine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The signal word for this compound is “Warning” and the hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
2-methyl-1,3-benzothiazol-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUJOSYKJMNSFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354070 | |
Record name | 2-methylbenzo[d]thiazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbenzo[d]thiazol-6-amine | |
CAS RN |
2941-62-0 | |
Record name | 2-methylbenzo[d]thiazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1,3-benzothiazol-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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